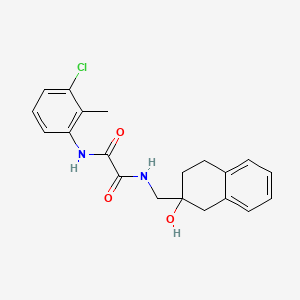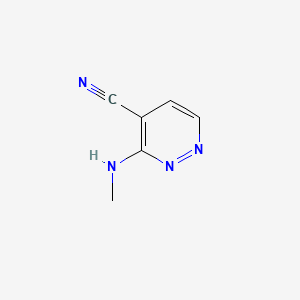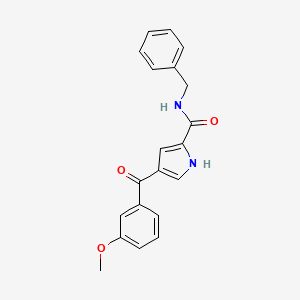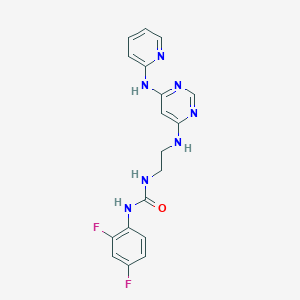
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to our compound of interest involves oxidative cyclization of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides using di(acetoxy)iodobenzene, derived from simple indole-3-carboxylic acids (Rapolu et al., 2013). Another approach includes the transformation of 4-(1H-indol-3-yl)butanoic acid through several steps to achieve novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides (Nazir et al., 2018).
Molecular Structure Analysis
Structural elucidation of these compounds typically involves various spectroscopic methods. For instance, the structure of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives was determined by IR, 1H NMR, and HRMS spectra, with spatial structure confirmed by X-ray diffraction analysis (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these molecules includes their participation in various reactions to produce new derivatives with potential biological activities. For example, catalytic hydrogenation of 5-substituted 3-(2-aminobenzyl)-1,2,4-oxadiazoles gives 2-(acylamino)indoles, which upon acid treatment lead to novel heterocyclic ring systems (Bata et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their practical applications. While specific physical properties of "2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole" are not detailed in the available literature, studies on related compounds provide valuable insights into the behavior of similar molecular structures under various conditions.
Chemical Properties Analysis
The chemical properties of these molecules, including their reactivity, interaction with biological targets, and potential as therapeutic agents, are of significant interest. The antimicrobial and anticancer activities of some novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives highlight the potential of these compounds in drug discovery (Rehman et al., 2018).
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Biological Interactions
1. Therapeutic Potential of 1,3,4-Oxadiazole Derivatives 1,3,4-Oxadiazole derivatives exhibit a broad range of bioactivities due to their ability to bind effectively with different enzymes and receptors in biological systems. They are utilized in medicinal chemistry for various ailments, including anticancer, antifungal, antibacterial, and anti-inflammatory treatments, among others. Their structural feature, especially the presence of the 1,3,4-oxadiazole ring, plays a crucial role in their therapeutic potency and binding interactions (Verma et al., 2019).
2. Heterocyclic Compounds in Drug Development The 1,3,4-oxadiazole nucleus is significant in drug development due to its diverse pharmacological properties. These compounds, with their rich synthetic history, have been emphasized for their potential in biologically oriented drug synthesis (BIODS). They are known for their pronounced antitumor, antifungal, and antibacterial activities, among others, making them valuable in the field of medical chemistry (Karpenko et al., 2020).
3. Oxadiazole-Based Indole Derivatives in Cardiovascular Research Indole derivatives incorporating oxadiazole, among other moieties, have been screened for cardiovascular activity. The study of these compounds provides insights into their potential mechanisms, such as effects on blood pressure and heart rate, suggesting their significance in cardiovascular research (Singh et al., 2014).
4. Metal-Ion Sensing and Synthetic Routes of 1,3,4-Oxadiazoles 1,3,4-Oxadiazole scaffolds are noted for their wide applications beyond pharmacology, including in material science and organic electronics. Their structural properties, such as photoluminescence and thermal stability, make them suitable for metal-ion sensing applications, highlighting their versatility in various scientific fields (Sharma et al., 2022).
Eigenschaften
IUPAC Name |
2-ethyl-5-[1-[(2-methylphenyl)methyl]indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-19-21-22-20(24-19)18-12-15-9-6-7-11-17(15)23(18)13-16-10-5-4-8-14(16)2/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKJNTPCELBBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)
![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)




![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)